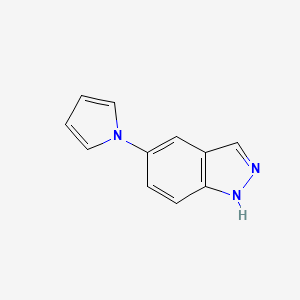

5-(1H-Pyrrol-1-yl)-1H-indazole

Overview

Description

5-(1H-Pyrrol-1-yl)-1H-indazole, also known as 5-pyrrol-1-yl-indazole or 5-PyrInd, is a heterocyclic compound that is widely used in scientific research and laboratory experiments. It is a versatile molecule that has a wide range of applications, including use as a ligand, catalyst, and reagent. This compound has been studied extensively in recent years due to its potential to be used in the synthesis of new drugs and materials.

Scientific Research Applications

Luminescent Properties and Fluorescence Switching

- (Pyrrol-3-yl)-1H-(aza)indazoles display intense blue emission upon UV excitation, with high fluorescence quantum yields, making them suitable for ON/OFF fluorescence switching systems (Nordmann et al., 2015).

Pharmacological Potential

- Some 5-(pyridinon-1-yl)indazoles show MCH-1 antagonist activity, assessed for cardiovascular risk and studied as potential weight loss agents (Surman et al., 2010).

- N-phenyl-1H-pyrrole derivatives, closely related to indazoles, have been investigated as angiotensin II receptor antagonists (Bovy et al., 1993).

Antimicrobial Applications

- Derivatives of pyrrole containing chlorine, amide, and oxazole fragments, have shown potential as new antimicrobial agents (Anonymous, 2020).

Synthesis and Molecular Docking

- Piperazine-1-yl-1H-indazole derivatives, synthesized for their role in medicinal chemistry, have been characterized and assessed through docking studies (Balaraju et al., 2019).

Investigation of Physicochemical Properties

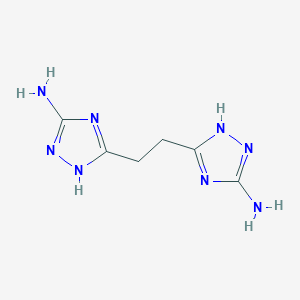

- Studies on the physical and chemical properties of new 1,2,4-triazole derivatives containing pyrrole synthon (Gotsulya et al., 2018).

Akt Kinase Activity

- Research on 1H-pyridin-4-yl-3,5-disubstituted indazoles for their Akt kinase activity (Gogireddy et al., 2014).

Antioxidant Status Study in Rats

- Effect of 3-(1H-pyrrol-2-yl)-1H-indazole on antioxidant status, impacting vitamins and malondialdehyde levels in rats (Karatas et al., 2010).

Mannich Derivatives Synthesis

- Synthesis of Mannich derivatives of 3-(1H-pyrrol-2-yl)-1H-indazole, highlighting their chemical diversity (Servi & Akgün, 2002).

ADME Prediction and Microbial Investigation

- A study synthesizing compounds for ADME prediction properties and antibacterial, antifungal, and antimycobacterial activity (Pandya et al., 2019).

Generation of Pyrrole-Substituted Triazole NHC

- Generation of pyrrole- and 1,2,4-triazole-containing ensembles, showing potential for chemical applications (Funt et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and DNA synthesis, respectively .

Mode of Action

Based on the actions of structurally similar compounds, it can be inferred that it might interact with its targets, leading to the inhibition of their activity . This inhibition could result in the disruption of essential biological processes, such as fatty acid synthesis and DNA synthesis .

Biochemical Pathways

Given its potential targets, it may affect thefatty acid synthesis pathway and the folate pathway . The inhibition of these pathways could lead to the disruption of bacterial cell membrane synthesis and DNA synthesis, respectively .

Result of Action

Based on the actions of structurally similar compounds, it can be inferred that it might lead to the disruption of essential biological processes, such as fatty acid synthesis and dna synthesis . This could potentially result in the inhibition of bacterial growth or cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence its action .

properties

IUPAC Name |

5-pyrrol-1-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-6-14(5-1)10-3-4-11-9(7-10)8-12-13-11/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMNIXINRYBMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)